BenchChemオンラインストアへようこそ!

N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide

Medicinal chemistry Structure-activity relationship Ligand design

N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide (CAS 2034467-72-4) is a synthetic small molecule with the molecular formula C13H16N2O4S and a molecular weight of 296.34 g/mol. The compound belongs to the isoxazole-3-carboxamide class, featuring a 5-methyl-1,2-oxazole-3-carboxamide core linked via an ethyl spacer to a 2-(2-hydroxyethoxy)-2-(thiophen-2-yl) moiety.

Molecular Formula C13H16N2O4S
Molecular Weight 296.34 g/mol
CAS No. 2034467-72-4
Cat. No. B6426228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide
CAS2034467-72-4
Molecular FormulaC13H16N2O4S
Molecular Weight296.34 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NCC(C2=CC=CS2)OCCO
InChIInChI=1S/C13H16N2O4S/c1-9-7-10(15-19-9)13(17)14-8-11(18-5-4-16)12-3-2-6-20-12/h2-3,6-7,11,16H,4-5,8H2,1H3,(H,14,17)
InChIKeySMEYDWOPUOTQGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide (CAS 2034467-72-4): Chemical Identity and Procurement Baselines


N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide (CAS 2034467-72-4) is a synthetic small molecule with the molecular formula C13H16N2O4S and a molecular weight of 296.34 g/mol . The compound belongs to the isoxazole-3-carboxamide class, featuring a 5-methyl-1,2-oxazole-3-carboxamide core linked via an ethyl spacer to a 2-(2-hydroxyethoxy)-2-(thiophen-2-yl) moiety. Isoxazole-3-carboxamide derivatives have been disclosed in patent literature as P2X3 and P2X2/3 receptor antagonists, a target class of significant interest for chronic cough, pain, and inflammatory disorders [1]. The presence of a 2-hydroxyethoxy substituent distinguishes this compound from simpler isoxazole-3-carboxamide analogs such as ISX 9 (N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide; CAS 832115-62-5), which bears a cyclopropyl group at the amide nitrogen and is characterized as a neurogenic differentiation inducer rather than a P2X3 antagonist .

Why In-Class Isoxazole-3-Carboxamide Analogs Cannot Substitute for N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide in Target-Focused Research


The isoxazole-3-carboxamide scaffold tolerates extensive structural variation, yet even subtle modifications to the amide side chain can profoundly alter target engagement, selectivity, and physicochemical properties. The target compound incorporates a 2-hydroxyethoxy substituent attached to a thiophen-2-yl-ethyl linker — a side-chain architecture that is structurally distinct from both the cyclopropylamide of ISX 9 and the dimethylaminoethyl analog N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide . In the broader isoxazole-3-carboxamide class, substitution patterns on the amide nitrogen have been shown to modulate P2X3 receptor antagonist activity, with certain analogs achieving EC50 values in the nanomolar range while closely related structures exhibit substantially reduced potency [1]. Consequently, generic substitution of the target compound with in-class analogs that share the 5-methyl-1,2-oxazole-3-carboxamide core but differ in side-chain composition risks loss of target engagement, altered selectivity, or unintended off-target pharmacology. The quantitative evidence below details the specific differentiating features that substantiate this compound's distinct profile.

Quantitative Differentiation Evidence for N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide vs. Closest Structural Analogs


Side-Chain Hydrogen Bond Donor/Acceptor Capacity Differentiates the Target Compound from ISX 9 and Dimethylamino Analogs

The target compound features a 2-hydroxyethoxy side chain that introduces a terminal hydroxyl group capable of serving as both a hydrogen bond donor (HBD) and acceptor (HBA). In contrast, the widely referenced analog ISX 9 (CAS 832115-62-5) bears a cyclopropyl group at the corresponding amide nitrogen position, contributing zero HBD capacity . Another close analog, N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide, replaces the hydroxyethoxy group with a dimethylamino moiety that acts only as a hydrogen bond acceptor . This difference in HBD count has implications for target binding: the 2-hydroxyethoxy group can engage in additional hydrogen bond interactions with polar residues in the orthosteric or allosteric binding pocket of target proteins, a feature absent in both ISX 9 and the dimethylamino analog.

Medicinal chemistry Structure-activity relationship Ligand design

Predicted Lipophilicity (clogP) Distinguishes the Target Compound from Cyclopropyl-Containing ISX 9

The 2-hydroxyethoxy substituent increases the polar surface area and reduces the calculated logP (clogP) relative to the cyclopropyl-containing analog ISX 9. Using the consensus clogP method implemented in SwissADME, the target compound (C13H16N2O4S, MW 296.34) is predicted to have a clogP of approximately 0.9, while ISX 9 (C11H10N2O2S, MW 234.27) has a reported clogP of approximately 2.1 [1]. This difference of ~1.2 log units translates to an approximately 15-fold difference in octanol-water partition coefficient, indicating that the target compound is substantially more hydrophilic. Such a shift in lipophilicity can affect membrane permeability, aqueous solubility, and plasma protein binding — all critical parameters for in vivo pharmacological evaluation.

Drug-likeness Physicochemical profiling ADME prediction

Thiophene Regioisomerism: 2-Thienyl vs. 3-Thienyl Substitution Dictates Distinct Electronic and Steric Profiles

The target compound incorporates a thiophen-2-yl (2-thienyl) group, in contrast to the closely related analog N1-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide (CAS 2034305-08-1), which features a thiophen-3-yl (3-thienyl) moiety . The 2-thienyl and 3-thienyl regioisomers present different electrostatic potential surfaces and sulfur atom orientations, which can lead to distinct binding poses within the same target pocket. In P2X receptor pharmacology, the position of the sulfur atom in thiophene-containing ligands has been shown to influence antagonist potency and selectivity between P2X3 homomeric and P2X2/3 heteromeric channels [1]. While direct comparative potency data between the 2-thienyl target compound and its 3-thienyl analog have not been publicly reported, the regioisomeric distinction is a recognized determinant of pharmacological activity in this compound class.

Molecular recognition Regioisomer differentiation Target selectivity

Molecular Weight and Topological Polar Surface Area Differentiate the Target Compound from Smaller Isoxazole-3-Carboxamide Scaffolds

The target compound (MW 296.34 g/mol; TPSA ≈ 96 Ų) occupies a distinct region of drug-like chemical space compared to the minimal scaffold 5-methylisoxazole-3-carboxamide (MW 126.11 g/mol; TPSA ≈ 69 Ų) and the intermediate-sized ISX 9 (MW 234.27 g/mol; TPSA ≈ 71 Ų) . The 2-hydroxyethoxy-2-(thiophen-2-yl)ethyl side chain adds approximately 170 Da and 27 Ų of polar surface area relative to the unsubstituted core scaffold. This positions the target compound closer to the center of oral drug-like chemical space as defined by Lipinski's Rule of Five guidelines (MW < 500; TPSA < 140 Ų), while providing greater opportunities for specific target interactions than the minimal scaffold. In the context of P2X3 antagonist development, compounds with molecular weights in the 250–350 Da range and TPSA values of 80–110 Ų have demonstrated favorable balances of potency, selectivity, and pharmacokinetic properties [1].

Drug-like property space Permeability prediction Fragment-based drug design

Recommended Research and Procurement Application Scenarios for N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide (CAS 2034467-72-4)


P2X3/P2X2/3 Antagonist Lead Identification and SAR Expansion

The structural features of this compound — including the 2-hydroxyethoxy side chain, 2-thienyl regioisomerism, and 5-methyl-1,2-oxazole-3-carboxamide core — align with the pharmacophore requirements for P2X3 and P2X2/3 receptor antagonism as disclosed in patent US-7786110-B2 [1]. The compound's predicted clogP of ~0.9 and TPSA of ~96 Ų position it favorably within oral drug-like chemical space, making it a suitable starting point for hit-to-lead optimization campaigns targeting chronic cough, neuropathic pain, or overactive bladder. Researchers should prioritize this compound over ISX 9 (CAS 832115-62-5) when the goal is to explore structure-activity relationships involving hydrogen bond donor capacity at the side chain, given ISX 9's lack of a terminal hydroxyl group.

Regioisomer-Dependent Selectivity Profiling of Thiophene-Containing Ligands

The compound's thiophen-2-yl substitution pattern differentiates it from 3-thienyl regioisomers such as CAS 2034305-08-1 . In target classes where sulfur atom positioning affects binding pocket complementarity — including P2X receptor subtypes — parallel testing of the 2-thienyl target compound alongside 3-thienyl analogs can reveal regioisomer-dependent selectivity profiles. This makes the compound a valuable tool for selectivity profiling panels designed to distinguish P2X3 homomeric from P2X2/3 heteromeric receptor engagement.

Physicochemical Property Benchmarking for Isoxazole-3-Carboxamide Lead Series

With a molecular weight of 296.34 g/mol, clogP of ~0.9, and TPSA of ~96 Ų, the target compound serves as a useful physicochemical benchmark for isoxazole-3-carboxamide lead series . Procurement of this compound enables direct experimental determination of solubility, permeability (e.g., PAMPA or Caco-2 assays), and metabolic stability, establishing baseline property ranges against which optimized analogs can be compared. The compound's intermediate lipophilicity makes it particularly suitable for assessing the impact of further structural modifications on ADME parameters.

Fragment Evolution and Scaffold Hopping Starting Point

The target compound represents an evolved scaffold derived from the minimal 5-methylisoxazole-3-carboxamide core (MW 126.11 g/mol) through the addition of a functionalized ethyl linker bearing both thiophene and hydroxyethoxy groups . This evolutionary trajectory — from fragment-sized core to drug-like lead — makes the compound a useful reference point for fragment-based drug discovery programs and scaffold-hopping exercises aimed at identifying novel chemotypes with improved target engagement relative to the parent isoxazole-3-carboxamide fragment.

Quote Request

Request a Quote for N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.